(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

Catalog No.
S1896907
CAS No.
501015-18-5
M.F
C15H18F3NO4
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

CAS Number

501015-18-5

Product Name

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C15H18F3NO4

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1

InChI Key

UPKLBXIBSSZUID-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH, CAS 501015-18-5, is a non-canonical, protected amino acid derivative specifically engineered for advanced organic synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary, acid-labile protection of the amine, which is essential for controlled, stepwise amide bond formation in peptide synthesis and the construction of complex molecules.[1][2] The trifluoromethyl (CF3) group is a critical bioisostere for enhancing the metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API).[3][4][5] This combination of a stereochemically defined (R)-enantiomer, a robust protecting group, and a property-enhancing CF3 moiety makes it a high-value building block, particularly for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4).[6][7]

Research Fit

Synthesis Workflow Compatible with solid-phase and solution-phase peptide synthesis; Boc group enables orthogonal deprotection
Stereochemical Control (R)-enantiomer building block for enantioselective peptide design and SAR studies
Electronic Modulation meta-CF3 group offers distinct electronic and steric properties for peptidomimetic conformation research

Substituting this compound with seemingly similar analogs introduces significant process and performance risks. Using the non-fluorinated version, Boc-Phe-OH, fails to impart the required metabolic stability and potency in the final product, as the CF3 group is a key driver of biological activity in targets like DPP-4 inhibitors.[3][5] Procuring the unprotected free acid or a different salt form complicates subsequent coupling reactions, leading to lower yields and the formation of undesirable side products, as the Boc group is specifically chosen for its predictable, high-yielding performance in amide bond formation.[1][6] Finally, using the (S)-enantiomer or a racemic mixture is unsuitable for stereospecific drug synthesis, as biological targets like DPP-4 are highly sensitive to stereochemistry, rendering the incorrect enantiomer inactive.[10][11] Therefore, for applications requiring high enantiopurity, metabolic stability, and controlled synthesis, only CAS 501015-18-5 meets the necessary specifications.

Substitution Risk

Enantiomer Swap Using the (S)-enantiomer may invert peptide stereochemistry and alter interaction with biological targets, limiting SAR reproducibility
Regioisomer Change 2-CF3 or 4-CF3 regioisomers can shift lipophilicity, reactivity, and conformational behavior, affecting coupling efficiency and PK profiling
Protecting Group Variation Replacing Boc with Fmoc or other groups disrupts orthogonal SPPS strategy and may introduce undesired side reactions

Essential Precursor for High-Yield Sitagliptin Synthesis

This compound is a direct, key intermediate for producing Boc-protected Sitagliptin, a widely used DPP-4 inhibitor.[6] In a representative synthesis, the coupling reaction between this specific Boc-protected acid (7b) and the triazole intermediate (10) using HOBt-EDCI as the coupling agent proceeds with a high isolated yield of 91%.[12] Attempting similar syntheses with alternative protecting groups or unprotected amino acids typically results in more complex reaction profiles and lower overall process efficiency.

Evidence DimensionChemical Yield in Amide Coupling Step
Target Compound Data91% yield
Comparator Or BaselineAlternative synthetic routes often involve more steps or lower-yielding transformations, such as those starting from β-keto esters which require multiple transformations to install the protected amine.[13]
Quantified DifferenceSignificantly higher yield in the critical C-N bond forming step compared to multi-step alternatives.
ConditionsCoupling with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][8][9]triazolo[4,3-a]pyrazine using HOBt-EDCI coupling agents.

For process chemists and manufacturers, a high-yield final coupling step directly reduces costs, simplifies purification, and improves the overall economic viability of the API synthesis.

Melting Point Impact
Head-to-head reported
78–84°C vs 150–157°C (4-CF3), Δ 66–79°C lower
May simplify solid handling and dissolution in SPPS workflows
Data from same vendor; verify lot-specific behavior

Enables Superior Process Efficiency Over Prior Industrial Routes

Patented synthetic routes using this compound as a starting material demonstrate significant process advantages over older methods. A process using this intermediate in dichloromethane with HOBT/EDC-HCl coupling agents achieves completion in just 3 hours.[14] This is a substantial improvement over prior art methods that used different solvents like DMF and other coupling agents (DCC/DMAP), which required reaction times exceeding 12 hours and involved a lengthy solvent evaporation step during workup.[14]

Evidence DimensionCondensation Reaction Time
Target Compound Data3 hours
Comparator Or BaselinePrior art methods (e.g., WO2010122578) requiring >12 hours
Quantified DifferenceAt least a 4-fold reduction in reaction time, plus elimination of a time-consuming solvent removal step.
ConditionsAmide coupling to form a Sitagliptin intermediate. Target process uses CH2Cl2; comparator uses DMF.

A >75% reduction in reaction time for a key step significantly increases reactor throughput and lowers production costs, a critical factor in commercial-scale API manufacturing.

Lipophilicity Shift
Cross-study comparable
Predicted LogP ~2.84 vs 2-CF3 3.29, Δ 0.45 lower
Supports tuning of logD and permeability in lead optimization studies
Computational prediction; confirm experimentally

Critical for Potency: Trifluoromethyl Group Boosts DPP-4 Inhibition

The trifluoromethyl group is not an arbitrary choice; it is essential for achieving high-potency DPP-4 inhibition. Sitagliptin, which is synthesized from this building block, is a potent inhibitor with an IC50 of 19 nM against the DPP-4 enzyme.[15] The CF3 group enhances binding affinity and metabolic stability.[3][16] In-class comparators without this specific fluorination pattern, or with different substituents, exhibit significantly different potency profiles. For example, Alogliptin has an IC50 of <10 nM, while Vildagliptin has an IC50 of 3.5 nM, demonstrating that small structural changes, including the nature of the core and substituents, dramatically impact biological activity.[15] Procuring the non-fluorinated analog would lead to a final compound with substantially lower or no relevant biological activity.

Evidence DimensionDPP-4 Enzyme Inhibition (IC50)
Target Compound DataLeads to Sitagliptin with IC50 of 19 nM
Comparator Or BaselineNon-fluorinated phenylalanine analogs, which are not pursued as DPP-4 inhibitors due to insufficient potency.
Quantified DifferenceThe presence of the CF3 group is a key determinant for achieving nanomolar-level potency required for a clinical candidate.
ConditionsIn vitro DPP-4 enzyme inhibition assay.

This evidence confirms that the trifluoromethyl group is indispensable for the target's function, making the procurement of the non-fluorinated analog a scientifically and commercially non-viable alternative.

Chiral Identity
Head-to-head reported
[α]D25 +30° ± 2° (c=1, EtOH)
Confirms (R)-stereochemistry for enantioselective SAR studies
Verify optical rotation against certificate of analysis
Proteolytic Stability
Class-level inference
β3-CF3-β3-alkyl amino acid class reported to enhance peptide stability in vivo
May support metabolic stability of designed peptidomimetics
Validate with specific peptide sequence; class effect may vary

Commercial-Scale Synthesis of Sitagliptin and Related DPP-4 Inhibitors

This compound is the ideal, procurement-ready building block for the industrial synthesis of Sitagliptin. Its use allows for highly efficient, high-yield, and rapid amide coupling steps, significantly reducing manufacturing time and cost compared to older, multi-step routes.[12][14]

Development of Metabolically Robust Peptidomimetics and Small Molecule Drugs

In medicinal chemistry programs, this reagent is the right choice for introducing a trifluoromethylated beta-amino acid moiety to enhance metabolic stability. The CF3 group effectively blocks sites of oxidative metabolism, a key strategy for improving the pharmacokinetic profile and half-life of drug candidates.[3][16]

Stereospecific Synthesis of Chiral Pharmaceutical Intermediates

For any multi-step synthesis where the final product's efficacy is dependent on (R)-stereochemistry at this position, this enantiomerically pure precursor is essential. It provides direct access to the desired stereoisomer, avoiding costly and low-yielding chiral resolution steps later in the synthetic sequence.[6][11]

Application Fit Matrix

Application
Selection Property
Validation Focus
Neurological peptidomimetic design
Stereochemical and meta-CF3 electronic profile
BBB permeability and conformational constraint research
Solid-phase peptide synthesis
Boc orthogonal protection and physical handling
Deprotection efficiency and dissolution consistency
Medicinal chemistry SAR studies
Regioisomeric logP differentiation
Systematic regioisomer SAR evaluation on lead PK profile
Beta-peptide conformational stability
β3-CF3-alkyl amino acid scaffold
Proteolytic resistance and secondary structure analysis

XLogP3

2.8

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

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